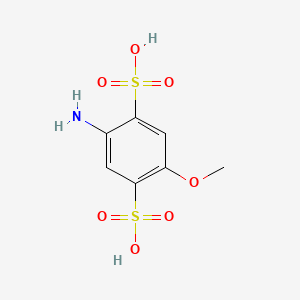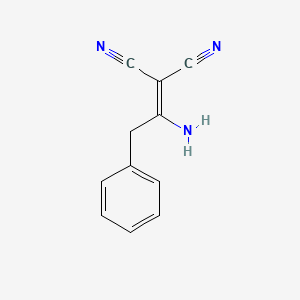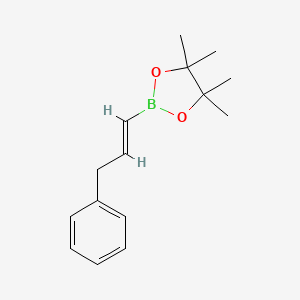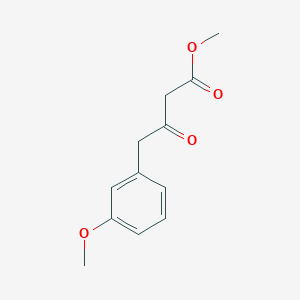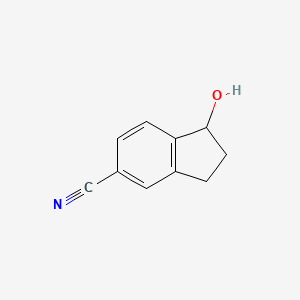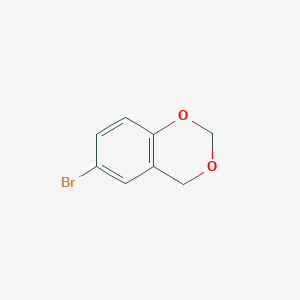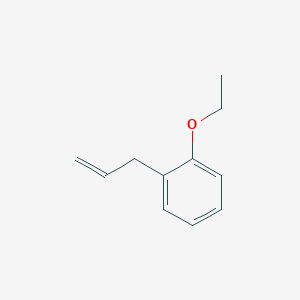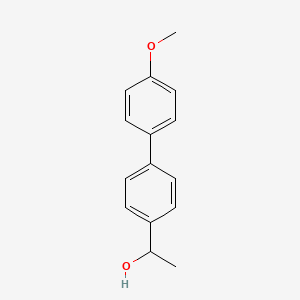![molecular formula C12H12N2O2 B1315889 甲基3,6,7,8-四氢吡咯并[3,2-e]吲哚-2-羧酸酯 CAS No. 107474-63-5](/img/structure/B1315889.png)
甲基3,6,7,8-四氢吡咯并[3,2-e]吲哚-2-羧酸酯
描述
Synthesis Analysis
The synthesis of “Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate” involves the condensation of tryptamine and ethyl acetoacetate in a one-pot reaction. The reaction starts with the formation of an iminium intermediate that undergoes cyclization to form the heterocyclic ring.Molecular Structure Analysis
The molecular structure of “Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate” is represented by the InChI code1S/C12H12N2O2/c1-16-12(15)11-6-8-7-4-5-13-9(7)2-3-10(8)14-11/h2-3,6,13-14H,4-5H2,1H3 . The structure of the molecule has two chiral centers, which can lead to the presence of two enantiomers.
科学研究应用
Application in Pyrrolopyrazine Derivatives Synthesis
Summary of the Application
“Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate” could potentially be used in the synthesis of pyrrolopyrazine derivatives . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings .
Methods of Application
The synthesis of pyrrolopyrazine derivatives involves various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation .
Results or Outcomes
Pyrrolopyrazine derivatives have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Application in Indole and Indolizine Chemistry
Summary of the Application
“Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate” could potentially be used in the field of indole and indolizine chemistry . Indoles and indolizines are important classes of N-fused heterocyclic compounds due to their interesting biological and optical properties .
Methods of Application
The synthesis of indole and indolizine derivatives can be achieved through classical and nonclassical pathways .
Results or Outcomes
Indole and indolizine derivatives offer perspectives on how pyrrole scaffolds might be exploited in the future as bioactive molecules against a broad range of diseases .
属性
IUPAC Name |
methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)11-6-8-7-4-5-13-9(7)2-3-10(8)14-11/h2-3,6,13-14H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKRAJSNHPLWEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC3=C2CCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B1315810.png)
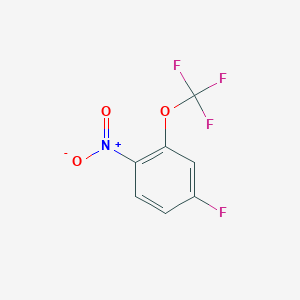
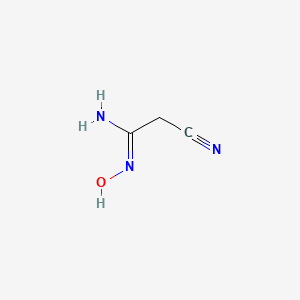
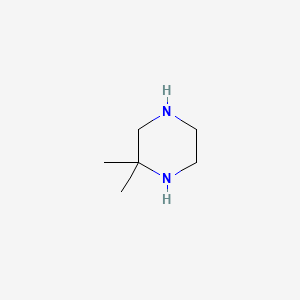
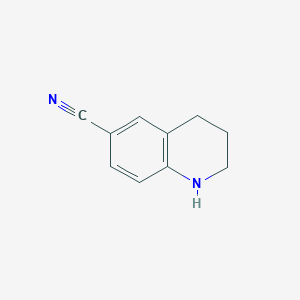
![Thiazolo[4,5-c]pyridine](/img/structure/B1315820.png)
